Bruceajavanin A
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Overview
Description
Bruceajavanin A is a natural product found in Brucea javanica with data available.
Scientific Research Applications
Triterpenoid and Compound Isolation
Bruceajavanin A, a triterpenoid, is identified as one of the several compounds isolated from the aerial parts of Brucea javanica. In a study, Liu et al. (2009) elucidated the structure of this compound through 2D-NMR spectroscopic analysis. Their research highlights the potential of this compound in exhibiting mild inhibitory effects on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells (Liu et al., 2009).
Cytotoxic Activity Evaluation
In another study, Dong et al. (2013) investigated the triterpenoids and quassinoids isolated from Brucea javanica, including this compound, for their cytotoxic activities against human tumor cell lines. However, their findings indicated that this compound and other compounds did not exhibit significant cytotoxic activity (IC₅₀>10 μM) against the tested cell lines (Dong et al., 2013).
Potential Chemotherapeutic Modifier
Kim et al. (2010) focused on Brucea javanica for identifying NF-κB inhibitors that exhibit intracellular amplification of reactive oxygen species (ROS). Their research evaluated compounds including this compound for selective cytotoxicity. The study suggests the potential of this compound in up-regulating NFAT transcriptional pathways through the amplification of intracellular ROS, which may serve as a chemotherapeutic modifier for leukemia chemotherapy (Kim et al., 2010).
Effects on Early Embryo Development
A study by Lin et al. (2017) explored the effects of Brusatol, a compound isolated from Brucea javanica, on early mouse embryo development. This research provides insights into how compounds related to Brucea javanica like this compound may influence early embryonic development by affecting Nrf2-related cell cycle transition (Lin et al., 2017).
Properties
CAS No. |
161043-66-9 |
---|---|
Molecular Formula |
C34H48O7 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
[(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-acetyloxy-5-[(2S)-3,3-dimethyloxiran-2-yl]oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C34H48O7/c1-18(35)38-27-17-25-30(3,4)26(37)13-15-33(25,8)24-12-14-32(7)21(10-11-23(32)34(24,27)9)20-16-22(28-31(5,6)41-28)40-29(20)39-19(2)36/h11,13,15,20-22,24-25,27-29H,10,12,14,16-17H2,1-9H3/t20-,21-,22+,24+,25-,27+,28-,29-,32-,33+,34-/m0/s1 |
InChI Key |
ZTCBOAIWPIKLEJ-DAMXAWHRSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)[C@@H]5C[C@@H](O[C@@H]5OC(=O)C)[C@H]6C(O6)(C)C)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C |
Synonyms |
bruceajavanin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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